(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride
CAS No.: 1864060-46-7
Cat. No.: VC2952186
Molecular Formula: C14H17ClFNO
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864060-46-7 |
|---|---|
| Molecular Formula | C14H17ClFNO |
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H |
| Standard InChI Key | PVIVYKKJFOLVBI-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl |
| Canonical SMILES | C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl |
Introduction
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is a chemical compound belonging to the azabicyclooctane family, which is structurally related to tropane alkaloids. This compound features a unique bicyclic framework with a nitrogen atom and a fluorophenyl group attached to a methanone moiety, making it of interest in medicinal chemistry and pharmacology.
Synthesis and Chemical Transformations
The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride typically involves the reaction of an azabicyclooctane derivative with a fluorophenyl moiety, followed by the formation of the methanone linkage. Common reagents used in such reactions include carbonyl-forming agents like acid chlorides or anhydrides.
Storage and Handling
Given its hydrochloride form, this compound should be stored in a cool, dry place to prevent degradation. Handling should follow standard laboratory safety protocols for chemical compounds, including the use of protective equipment and proper ventilation.
Research Findings and Future Directions
While detailed research findings specific to (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride are scarce, studies on related compounds suggest potential applications in neuroscience and pharmacology. Future research could explore its pharmacokinetic properties, receptor binding affinity, and potential therapeutic uses.
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